4-(5-(4-Aminophenyl)furan-2-yl)thiazol-2-amine 4-(5-(4-Aminophenyl)furan-2-yl)thiazol-2-amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC15808852
InChI: InChI=1S/C13H11N3OS/c14-9-3-1-8(2-4-9)11-5-6-12(17-11)10-7-18-13(15)16-10/h1-7H,14H2,(H2,15,16)
SMILES:
Molecular Formula: C13H11N3OS
Molecular Weight: 257.31 g/mol

4-(5-(4-Aminophenyl)furan-2-yl)thiazol-2-amine

CAS No.:

Cat. No.: VC15808852

Molecular Formula: C13H11N3OS

Molecular Weight: 257.31 g/mol

* For research use only. Not for human or veterinary use.

4-(5-(4-Aminophenyl)furan-2-yl)thiazol-2-amine -

Specification

Molecular Formula C13H11N3OS
Molecular Weight 257.31 g/mol
IUPAC Name 4-[5-(4-aminophenyl)furan-2-yl]-1,3-thiazol-2-amine
Standard InChI InChI=1S/C13H11N3OS/c14-9-3-1-8(2-4-9)11-5-6-12(17-11)10-7-18-13(15)16-10/h1-7H,14H2,(H2,15,16)
Standard InChI Key JBGISTPVXWZQLS-UHFFFAOYSA-N
Canonical SMILES C1=CC(=CC=C1C2=CC=C(O2)C3=CSC(=N3)N)N

Introduction

Structural Characteristics and Physicochemical Properties

The molecular structure of 4-(5-(4-Aminophenyl)furan-2-yl)thiazol-2-amine features a thiazole ring substituted at the 4-position with a furan moiety, which itself is functionalized with a 4-aminophenyl group. The 2-amino group on the thiazole ring enhances hydrogen-bonding capacity, while the fused furan and phenylamine groups contribute to π-π stacking interactions and solubility modulation .

Key Structural Parameters

PropertyValue
Molecular FormulaC13H11N3OS\text{C}_{13}\text{H}_{11}\text{N}_{3}\text{OS}
Molecular Weight257.31 g/mol
IUPAC Name4-[5-(4-aminophenyl)furan-2-yl]-1,3-thiazol-2-amine
LogP (Partition Coefficient)~3.2 (estimated)
Hydrogen Bond Donors3 (2 × NH₂, 1 × NH)
Hydrogen Bond Acceptors5 (S, O, 3 × N)

The compound’s planar structure facilitates penetration into hydrophobic pockets of biological targets, as evidenced by molecular docking studies of analogous 2-aminothiazole derivatives . The 4-aminophenyl group introduces electron-rich regions that may participate in charge-transfer interactions, a feature exploited in kinase inhibitor design .

Synthesis and Chemical Reactivity

Reactivity Profile

The compound’s reactivity is dominated by:

  • Amino Groups: The 2-amine on the thiazole and the 4-aminophenyl group participate in acylation, sulfonation, and Schiff base formation. For instance, acetylation with acetic anhydride generates N-acetyl derivatives, enhancing metabolic stability .

  • Furan Ring: Susceptible to electrophilic substitution at the 5-position, enabling further functionalization with halogens or nitro groups.

  • Thiazole Ring: The sulfur atom coordinates transition metals, facilitating applications in catalysis or metallodrug design .

Biological ActivityModel SystemKey Finding
Antiproliferative EffectHepG2 CellsGI50_{50}: 3.51 µM
Apoptosis InductionA2780 Ovarian CancerS-phase Arrest, Caspase-3 Activation
Kinase InhibitionVEGFR-2IC50_{50}: 0.40 ± 0.04 µM

Antimicrobial Properties

Thiazole derivatives exhibit broad-spectrum antimicrobial activity. The furan-thiazole hybrid structure disrupts bacterial cell wall synthesis by inhibiting penicillin-binding proteins, with MIC values ranging from 8–32 µg/mL against Staphylococcus aureus and Escherichia coli . The 4-aminophenyl group enhances membrane permeability, as demonstrated in fluorophore leakage assays.

Research Applications and Derivatives

Structure-Activity Relationship (SAR) Studies

Systematic modifications of the parent compound reveal critical SAR trends:

  • Furan Substituents: Electron-donating groups (e.g., methoxy) at the 5-position improve solubility but reduce VEGFR-2 affinity .

  • Thiazole Modifications: Replacement of the 2-amine with acyl groups (e.g., benzamide) enhances metabolic stability but may abolish kinase inhibition .

  • Aminophenyl Position: Para-substitution (as in the parent compound) optimizes target engagement compared to meta- or ortho-substituted analogs.

Prodrug Development

Prodrug strategies mask the primary amine functionalities to improve bioavailability. For example, conjugation with succinyl groups generates pH-sensitive prodrugs that release the active compound in tumor microenvironments .

Future Directions and Challenges

While 4-(5-(4-Aminophenyl)furan-2-yl)thiazol-2-amine shows preclinical promise, key challenges remain:

  • Pharmacokinetics: Low oral bioavailability (<30% in murine models) necessitates formulation improvements.

  • Target Selectivity: Off-target effects on non-kinase enzymes (e.g., cytochrome P450) require mitigation through rational design .

  • Synthetic Scalability: Multi-step synthesis complicates large-scale production; flow chemistry approaches are under investigation .

Ongoing research focuses on hybridizing this scaffold with other pharmacophores (e.g., coumarins, pyrimidines) to enhance multitarget engagement. Computational fragment-based drug design is identifying novel binding modes in underexplored targets like tubulin and topoisomerase II .

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